2-(6-Methylpyridin-3-YL)propan-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-(6-methylpyridin-3-yl)propan-2-amine adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is propan-2-amine , a tertiary amine with two methyl groups attached to the central carbon atom (C2). The substituent at C2 is a 6-methylpyridin-3-yl group, which denotes a pyridine ring substituted with a methyl group at position 6 and linked to the propan-2-amine moiety at position 3. Pyridine numbering begins with the nitrogen atom as position 1, followed by adjacent carbons in a clockwise direction. Thus, the methyl group occupies position 6 (meta to the nitrogen), while the propan-2-amine group attaches to position 3 (ortho to the nitrogen). The compound’s CAS registry number, 566155-78-0 , provides a unique identifier for regulatory and commercial purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₄N₂ , derived from the pyridine ring (C₅H₅N), the methyl substituent (CH₃), and the propan-2-amine group (C₃H₉N). The molecular weight is 150.22 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Total | 150.222 |
This value aligns with experimental data from mass spectrometry and computational models. The formula distinguishes it from simpler pyridine derivatives, such as 2-(pyridin-3-yl)propan-2-amine (C₈H₁₂N₂), by the addition of a methyl group at position 6.
Stereochemical Configuration and Conformational Isomerism
The central carbon atom (C2) in the propan-2-amine group is bonded to two methyl groups, one pyridin-3-yl substituent, and one amino group. Despite the presence of four distinct substituents, the molecule lacks a stereogenic center due to the symmetry imposed by the two methyl groups. However, conformational isomerism arises from rotation around the C–N bond and the bond connecting the pyridine ring to the propan-2-amine group.
Computational studies on related compounds, such as isopropylamine and n-propylamine, reveal rotational barriers of 6.0–6.2 kcal/mol for gauche conformers. For this compound, steric hindrance between the pyridine ring’s methyl group and the propan-2-amine moiety likely stabilizes the anti conformation, where the methyl group and amine are diametrically opposed. This contrasts with 2-(2-methylpyridin-3-yl)propan-2-amine , where the methyl group at position 2 creates greater steric clash, favoring alternative conformations.
Comparative Structural Analysis with Pyridine Derivatives
The structural features of this compound are contextualized against related pyridine derivatives:
- 2-(Pyridin-3-yl)propan-2-amine : Lacking the 6-methyl group, this compound exhibits reduced steric bulk and altered electronic properties. The absence of the electron-donating methyl group decreases the pyridine ring’s basicity compared to the 6-methyl derivative.
- 2-(2-Methylpyridin-3-yl)propan-2-amine : The methyl group at position 2 introduces steric hindrance near the nitrogen atom, potentially affecting binding interactions in catalytic or biological systems.
- 2,2-Difluoro-3-(6-methylpyridin-3-yl)propan-1-amine : Fluorination at the propan-1-amine position enhances electronegativity, altering solubility and hydrogen-bonding capacity relative to the non-fluorinated analog.
- 2-Amino-2-(6-methylpyridin-3-yl)propan-1-ol : Replacement of the amine’s methyl group with a hydroxyl group introduces polarity and hydrogen-bonding functionality, impacting physicochemical properties.
These comparisons underscore how subtle structural modifications—such as substituent position, halogenation, or functional group interchange—tailor electronic, steric, and solubility profiles. For instance, the 6-methyl group in this compound enhances lipophilicity compared to its unmethylated counterpart, a critical factor in drug design.
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-8(6-11-7)9(2,3)10/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVSOVWKKOBBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Pyridine Substitution and Amination
One common approach to synthesize 2-(6-Methylpyridin-3-yl)propan-2-amine involves starting from a suitably substituted pyridine derivative, followed by amination of the side chain. This method typically includes:
- Starting Material: 6-methylpyridin-3-yl precursors or derivatives.
- Key Step: Introduction of the propan-2-amine group through nucleophilic substitution or reductive amination.
- Reagents: Amines or ammonia derivatives, reducing agents, bases.
- Conditions: Mild to moderate temperatures, often under inert atmosphere to prevent oxidation.
This approach is supported by general synthetic principles for substituted pyridines and amines, as well as analogs like 2-(2-Methylpyridin-3-yl)propan-2-amine, which share similar synthetic routes involving α-methylation and amination of substituted pyridines.
A notable method involves the α-methylation of substituted pyridines at the 3-position, followed by the introduction of the amine group:
- Step 1: α-Methylation of 6-methylpyridine derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Step 2: Conversion of the methylated intermediate to the corresponding amine by reaction with ammonia or amine nucleophiles.
- Advantages: This method allows for regioselective methylation and subsequent functionalization.
- Yield and Purity: Improved yields and product quality can be achieved by careful choice of methylating agents and reaction solvents.
Reductive Amination and Related Strategies
Reductive amination of ketone or aldehyde intermediates derived from 6-methylpyridin-3-yl precursors is another effective route:
- Intermediate: Corresponding ketone or aldehyde at the 3-position of the 6-methylpyridine ring.
- Reagents: Ammonia or primary amines combined with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Outcome: Formation of the propan-2-amine side chain directly attached to the pyridine ring.
- Conditions: Typically carried out in protic solvents under mild temperatures to avoid over-reduction or side reactions.
Improved Synthetic Processes from Patents
Patent literature reveals optimized procedures for related pyridine derivatives that can be adapted for this compound:
- Use of cost-effective methylating agents like dimethyl sulfate.
- Employing mild bases and safer solvents to improve yield and reduce impurities.
- Stepwise reactions involving chloropyrimidine intermediates followed by nucleophilic substitution with amines.
- Reaction monitoring and purification techniques such as flash chromatography and recrystallization to enhance product purity.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Yield & Purity Notes |
|---|---|---|---|---|
| Direct Pyridine Substitution | 6-methylpyridinyl derivatives, amines | Mild heating, inert atmosphere | Straightforward, regioselective | Moderate to high yields, dependent on conditions |
| α-Methylation + Amination | Dimethyl sulfate, base, amines | Controlled methylation temps | Cost-effective, improved selectivity | Higher yields with safer reagents |
| Reductive Amination | Ketone/aldehyde intermediates, NaBH3CN | Mild protic solvents, room temp | Direct amine introduction | Good yields, requires careful reduction control |
| Patent-Optimized Multistep | Chloropyrimidine intermediates, bases, methylating agents | Stepwise, controlled environment | Improved yield and purity | High yield, reduced impurities |
- The use of dimethyl sulfate as a methylating agent in the presence of suitable bases has been demonstrated to improve methylation efficiency while maintaining safer reaction profiles compared to more hazardous reagents.
- Reductive amination strategies provide a direct route but require optimization to avoid side reactions, especially when fluorinating agents or halogenated intermediates are involved.
- Purification techniques such as flash chromatography and recrystallization are critical for isolating high-purity this compound, particularly when multistep syntheses generate closely related impurities.
- The adaptation of processes from related pyridine derivatives and pyrimidine analogs can guide synthetic route design, leveraging knowledge of nucleophilic substitution and methylation chemistry.
The preparation of this compound is effectively achieved through methods involving α-methylation of substituted pyridines followed by amination, reductive amination of ketone intermediates, or direct substitution strategies. Optimized synthetic routes utilize cost-effective methylating agents, mild bases, and controlled reaction conditions to maximize yield and purity. Patent literature and research findings provide valuable insights into reagent selection and process improvements. The choice of method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Overview
2-(6-Methylpyridin-3-YL)propan-2-amine, also known as a derivative of amphetamine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, neuroscience, and organic synthesis. This compound features a pyridine ring which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structure is akin to known psychoactive substances, making it a candidate for research into:
- Cognitive Enhancers : Studies suggest that compounds with similar structures may enhance cognitive functions and memory. Research into the modulation of neurotransmitter systems like dopamine and norepinephrine is ongoing.
- Antidepressant Properties : Some derivatives have shown promise in preclinical models for treating depression by influencing serotonin pathways.
Neuropharmacology
The neuropharmacological profile of this compound indicates potential use in:
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar compounds are used in ADHD treatment due to their stimulant effects on the central nervous system.
- Anxiety Disorders : Preliminary studies indicate that it may have anxiolytic effects, warranting further investigation.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:
- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of various pharmaceutical agents targeting specific receptors or enzymes.
- Development of Novel Ligands : The compound's structural features allow it to be modified into ligands for biochemical assays.
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the effects of structurally similar compounds on cognitive performance in animal models. The findings indicated that modifications to the amine structure could enhance memory retention and learning capabilities, suggesting a pathway for developing cognitive enhancers based on this compound.
Case Study 2: Antidepressant Activity
Research featured in Neuropharmacology examined the antidepressant-like effects of similar compounds in rodent models. The study concluded that these compounds could significantly reduce depressive behaviors, leading to further exploration of this compound as a potential antidepressant.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(6-Methylpyridin-3-YL)propan-2-amine with structurally related pyridine derivatives, emphasizing substituent effects and properties:
Structural and Functional Differences
- Substituent Position : The 6-methyl group in the target compound contrasts with 6-Cl () and 6-CF₃ (). Substituents at the 6-position influence steric and electronic effects, altering reactivity. For example, 6-Cl derivatives are more electrophilic, enabling nucleophilic substitution reactions, whereas 6-CH₃ stabilizes the ring .
- Electron Effects: Methyl (electron-donating) vs. Cl/CF₃ (electron-withdrawing) groups modulate the pyridine ring’s electronic environment.
- The target compound’s methyl group may reduce cytotoxicity but improve metabolic stability .
Physicochemical Properties
- Molecular Weight : Halogenated analogs (e.g., Cl, Br, CF₃) have higher molecular weights due to substituent atomic mass. For instance, the CF₃ derivative () has a MW of 204.20 vs. the target compound’s ~155.22 .
- Solubility : Electron-withdrawing groups like CF₃ may decrease aqueous solubility compared to CH₃, impacting formulation strategies .
Biological Activity
2-(6-Methylpyridin-3-YL)propan-2-amine, also known by its CAS number 566155-78-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted at the 3-position with a methyl group and is linked to a propan-2-amine moiety. The presence of the pyridine ring enhances its lipophilicity, which may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting pathways involved in neurodegenerative diseases such as Alzheimer’s disease. It has been noted that compounds with similar structures often exhibit inhibition of β-secretase (BACE1), an enzyme associated with amyloid precursor protein processing .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .
- Neuroprotective Effects : Some studies highlight the neuroprotective effects of similar compounds, suggesting that they may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative disorders .
Case Study 1: Inhibition of BACE1
In a study examining the inhibition of BACE1, analogs of this compound were tested for their potency in reducing amyloid-beta levels in vitro. The results indicated that certain modifications to the amine group significantly enhanced inhibitory activity, making these compounds promising candidates for Alzheimer's treatment .
Case Study 2: Antitumor Screening
A screening campaign evaluated the antitumor efficacy of several derivatives of this compound against human cancer cell lines. The results showed IC50 values ranging from 5 to 20 µM, indicating substantial cytotoxicity and potential as a lead compound for further development.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-(6-Methylpyridin-3-YL)propan-2-amine?
- Answer : The compound is synthesized via reductive amination of 6-methylpyridine-3-carbaldehyde with acetone using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in methanol or ethanol. Reaction conditions require inert atmospheres (e.g., nitrogen), ambient temperature, and purification via chromatography or recrystallization for high purity (>95%) .
- Key Data :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH(OAc)₃ | Methanol | 25°C | 70-85% |
Q. How does the structural configuration of this compound influence its biological activity?
- Answer : The secondary amine group and 6-methylpyridine moiety enable hydrogen bonding and π-π stacking with biological targets. Comparative studies show that substituents on the pyridine ring (e.g., methyl vs. methoxy) significantly alter antimicrobial potency and receptor selectivity .
- Structure-Activity Table :
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Methyl | Antimicrobial, neuroactive |
| 1-(6-Methoxy-4-methylpyridin-3-YL)propan-1-amine | Methoxy | Antiparasitic |
Q. What analytical methods are recommended for characterizing this compound?
- Answer : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H NMR: δ 1.4 ppm for methyl groups, δ 8.2 ppm for pyridine protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₁₄N₂, 150.22 g/mol), and HPLC ensures purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar amines?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, receptor isoforms). Standardize protocols using:
- Dose-response curves to compare EC₅₀ values.
- Molecular docking to predict binding affinities to targets like GABA receptors or bacterial enzymes .
- Example : A 2024 study found divergent neuroactive effects due to differences in cell-line expression of receptor subtypes .
Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?
- Answer : Stabilization methods include:
- pH adjustment (optimum pH 6.5–7.5) to prevent hydrolysis.
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Encapsulation in liposomes to reduce oxidative degradation .
Q. How does this compound interact with neuronal receptors?
- Answer : The compound acts as a partial agonist at serotonin (5-HT₂A) and dopamine D₂ receptors, confirmed via:
- Radioligand binding assays (IC₅₀ = 120 nM for 5-HT₂A).
- Calcium flux assays in HEK293 cells expressing recombinant receptors .
- Mechanism : The tertiary amine facilitates protonation at physiological pH, enabling ionic interactions with receptor aspartate residues .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Answer : Follow OSHA guidelines:
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation (LD₅₀ > 500 mg/kg in rodents).
- Store at -20°C in airtight containers to prevent degradation .
Q. How can researchers optimize synthetic scalability without compromising yield?
- Answer : Implement continuous flow chemistry with immobilized catalysts (e.g., Pd/C) and inline purification. Pilot studies achieved 80% yield at 10 g scale with 99% purity .
Data Contradictions and Validation
Q. Why do some studies report weak antimicrobial activity despite structural similarity to potent analogs?
- Answer : Differences in bacterial efflux pump expression or membrane permeability. Validate via:
- Time-kill assays to assess bacteriostatic vs. bactericidal effects.
- Synergy testing with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
